molecular formula C13H13NO3 B2384153 3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid CAS No. 1706428-11-6

3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid

Cat. No.: B2384153
CAS No.: 1706428-11-6
M. Wt: 231.251
InChI Key: AUNURBYUBVOFIR-UHFFFAOYSA-N
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Description

3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid is a synthetic organic compound featuring an isoxazole ring substituted with a 2-methylphenyl group at position 3 and a propanoic acid moiety at position 3. Isoxazole derivatives are known for their diverse pharmacological and agrochemical applications due to their structural rigidity and ability to interact with biological targets.

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2-oxazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-4-2-3-5-11(9)13-10(8-17-14-13)6-7-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNURBYUBVOFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Applications

Synthesis and Reaction Mechanisms

  • This compound serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis.
  • Researchers have utilized it to study reaction mechanisms , particularly involving electrophilic aromatic substitution and nucleophilic additions, which are fundamental in organic chemistry.

Biological Applications

Bioactivity Studies

  • 3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid has been investigated for its bioactive properties . Studies suggest it may interact with specific enzymes and receptors, influencing various biological processes.
  • It has shown potential in modulating neurotransmitter systems, particularly those involving glutamate receptors, which are crucial in neurobiology.

Case Study: Neurotropic Activity

  • A study demonstrated its potential neurotropic effects, indicating that derivatives of this compound could promote neurite outgrowth in neuronal cultures. This suggests possible applications in treating neurodegenerative diseases and promoting nerve regeneration .

Medical Applications

Therapeutic Potential

  • The compound is being explored for its analgesic , anti-inflammatory , and anticancer properties. Its unique structure allows it to interact with multiple biological targets, potentially leading to the development of new therapeutic agents.
  • Research indicates that it may inhibit certain cancer cell lines, showcasing its potential as an anticancer agent . For instance, derivatives have been synthesized and tested for their efficacy against various cancer types, demonstrating promising results .

Industrial Applications

Pharmaceutical Development

  • In the pharmaceutical industry, this compound is utilized in the development of new drugs. Its ability to modify biological pathways makes it a candidate for formulating medications targeting pain relief and inflammation.
  • The compound's synthesis is also relevant in producing other chemical products, highlighting its versatility in industrial applications .

Comparison with Similar Compounds

Structural Analogs in the Isoxazole Family

4-Isoxazolepropanoic Acid, 3,5-Diphenyl (CAS: 430531-00-3)

  • Structure: Differs by having phenyl groups at positions 3 and 5 of the isoxazole ring, compared to the 2-methylphenyl and propanoic acid groups in the target compound.
  • Applications : Used in chemical synthesis and research, highlighting the role of aromatic substituents in modulating solubility and reactivity .
Parameter 3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic Acid 3,5-Diphenyl-4-isoxazolepropanoic Acid
Isoxazole Substituents 3-(2-Methylphenyl), 4-propanoic acid 3-Phenyl, 5-phenyl, 4-propanoic acid
Polarity Higher due to -COOH group Lower due to lack of hydrophilic groups
Synthetic Utility Potential pharmacological applications Intermediate in organic synthesis

Propanoic Acid Derivatives with Aromatic Substituents

Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3 from Marine Drugs)

  • Structure : Feature chlorine substituents on the phenyl ring (e.g., 3,5-dichloro-4-hydroxyphenyl).
  • Activity : Demonstrated selective antimicrobial effects against E. coli and S. aureus (MIC values: 2–8 µg/mL) .
  • Comparison : The absence of chlorine in the target compound may reduce antimicrobial potency but improve metabolic stability.

Thiazolone-Propanoic Acid Hybrids

  • Structure: Include substituents like 4-hydroxyphenyl or imidazol-4-yl on the propanoic acid backbone.
  • Activity : Exhibit broad-spectrum antimicrobial activity (e.g., MIC: 4–16 µg/mL against C. albicans) .
  • Comparison : The isoxazole ring in the target compound may enhance binding to enzymatic targets compared to thiazolone derivatives.

2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic Acid (Flosin®)

  • Structure: A methyl-substituted propanoic acid linked to an isoindolone group.

Agrochemical Propanoic Acid Derivatives

Haloxyfop and Fluazifop

  • Structure: Phenoxypropanoic acids with trifluoromethylpyridinyl or chlorinated aromatic groups.
  • Applications : Herbicides targeting acetyl-CoA carboxylase in plants .

Biological Activity

3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid is a compound that belongs to the class of aryl propionic acid derivatives, which are known for their diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

1. Anti-Inflammatory Activity

Aryl propionic acids, including derivatives like this compound, are primarily recognized for their anti-inflammatory effects. These compounds exert their action through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation. The inhibition of COX-1 and COX-2 leads to decreased production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions such as arthritis .

2. Analgesic Effects

The analgesic properties of this compound are attributed to its ability to modulate pain pathways. By inhibiting COX enzymes, these compounds reduce pain signaling at the peripheral and central levels. Clinical studies have demonstrated that similar aryl propionic acids effectively manage pain in various conditions, including postoperative and chronic pain scenarios .

3. Anticancer Potential

Recent studies have indicated that aryl propionic acid derivatives may possess anticancer properties. For instance, modifications in the molecular structure can enhance antiproliferative activity against various cancer cell lines. Research has shown that certain derivatives exhibit significant cytotoxic effects on leukemic cells, suggesting a potential role in cancer therapy . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring can lead to enhanced biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : As mentioned, these compounds inhibit COX enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may also influence oxidative stress pathways, contributing to their anti-inflammatory and anticancer effects .
  • Neurite Outgrowth Promotion : Preliminary research indicates potential neurotropic effects, where derivatives may promote neurite outgrowth in neuronal cultures, suggesting applications in neurodegenerative diseases .

Case Studies

Case Study 1: Anti-Inflammatory Activity Assessment
In a controlled trial involving animal models with induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group. The study highlighted its efficacy in reducing edema and pain scores.

Case Study 2: Anticancer Efficacy
A series of experiments evaluated the antiproliferative effects of various aryl propionic acid derivatives on human leukemic HL60 cells. Results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics .

Data Tables

Activity IC50 Value (µM) Reference
Anti-inflammatory25
Antiproliferative (HL60)76
Analgesic (Pain Model)Significant Reduction

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